2-(2-chlorophenyl)-N-methylacetamide
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(2-chlorophenyl)-N-methylacetamide” would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances.Scientific Research Applications
Antiviral Applications
Therapeutic Effect in Japanese Encephalitis A novel derivative of 2-(2-chlorophenyl)-N-methylacetamide demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. The compound notably reduced viral load and increased survival rates in mice infected with the Japanese encephalitis virus (Ghosh et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and Quantum Mechanical Studies Certain analogs of this compound were synthesized and examined for their potential in dye-sensitized solar cells (DSSCs). These compounds showed promising light harvesting efficiency and good free energy of electron injection, indicating their suitability for use in photovoltaic cells. They also exhibited nonlinear optical activity and potential for interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Insecticidal Agents
Synthesis of Novel Phenoxyacetamide Derivatives A series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds exhibited excellent results, pointing towards their potential use as insecticidal agents (Rashid et al., 2021).
Antitumor Properties
Inhibition of Glyoxalase I An enediol analogue inhibitor of glyoxalase I, related to this compound, demonstrated significant antitumor properties in mice. This compound, when delivered as a diethyl ester prodrug, effectively inhibited the growth of solid tumors, showcasing its potential in cancer treatment (Sharkey et al., 2000).
Mechanism of Action
Target of Action
It is structurally related to ketamine , which is a non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist . NMDARs are essential for synaptic transmission in the central nervous system .
Mode of Action
Given its structural similarity to ketamine, it may also act as an nmdar antagonist . This means it could potentially inhibit the activity of NMDARs, thereby affecting synaptic transmission .
Biochemical Pathways
Related compounds such as ketamine have been found to affect the unfolded protein response (upr), attenuating atf4 and grp78, typical downstream targets of the upr .
Pharmacokinetics
Ketamine, a structurally similar compound, has been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
Related compounds such as ketamine have been found to have rapid-acting antidepressant effects .
Action Environment
It is known that the action of related compounds can be influenced by factors such as ph and temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVUQHBJXQNKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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